N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide
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Overview
Description
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a naphthyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-methylpiperidine with a sulfonyl chloride derivative to introduce the sulfonyl group. This intermediate is then reacted with a naphthyl acrylamide derivative under specific conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to enhance binding affinity to certain proteins, while the naphthyl group can facilitate interactions with hydrophobic pockets in the target molecule. These interactions can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Propanamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]: This compound shares the piperidine and phenyl groups but lacks the sulfonyl and naphthyl groups.
N-Methyl-4-piperidinol: This compound contains a piperidine ring but differs significantly in its functional groups and overall structure.
Uniqueness
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group, in particular, distinguishes it from many other piperidine derivatives and contributes to its potential as a versatile compound in scientific research .
Properties
IUPAC Name |
(E)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-naphthalen-1-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-19-15-17-27(18-16-19)31(29,30)23-12-10-22(11-13-23)26-25(28)14-9-21-7-4-6-20-5-2-3-8-24(20)21/h2-14,19H,15-18H2,1H3,(H,26,28)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXLROOCJWPSQR-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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